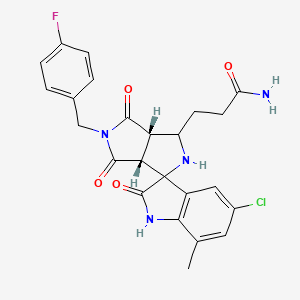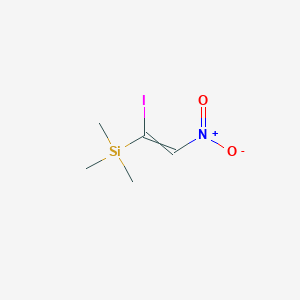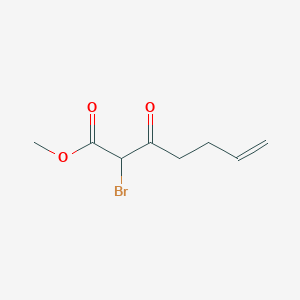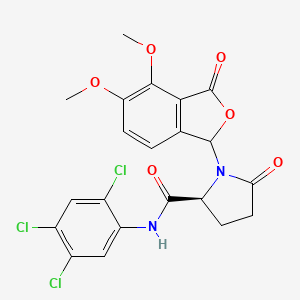
C24H22ClFN4O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C24H22ClFN4O4 eribaxaban . It is a synthetic organic anticoagulant that targets activated factor Xa in the coagulation cascade . This compound belongs to the class of pyrrolidines and is characterized by its ability to prevent blood clotting, making it a valuable agent in the treatment and prevention of thrombotic disorders .
準備方法
Synthetic Routes and Reaction Conditions: Eribaxaban is synthesized through a multi-step process involving the formation of pyrrolidine and pyridone derivatives. The key steps include:
Formation of Pyrrolidine Derivative: The synthesis begins with the preparation of (2R,4R)-N1-(4-chlorophenyl)-4-methoxypyrrolidine-1,2-dicarboxamide.
Substitution Reaction: The nitrogen of the 2-carbamoyl group is substituted by a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group.
Industrial Production Methods: The industrial production of eribaxaban involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents is also crucial to facilitate the reactions and improve the efficiency of the production process .
化学反応の分析
Types of Reactions: Eribaxaban undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, fluorine) and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of eribaxaban with modified functional groups, which can have different pharmacological properties .
科学的研究の応用
Eribaxaban has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of pyrrolidine and pyridone chemistry.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of blood coagulation.
作用機序
Eribaxaban exerts its effects by inhibiting activated factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, eribaxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism of action makes it an effective anticoagulant .
類似化合物との比較
- Rivaroxaban
- Apixaban
- Betrixaban
- Edoxaban
Comparison: Eribaxaban is unique in its specific binding affinity and selectivity for factor Xa. Compared to other similar compounds, eribaxaban has shown comparable or superior efficacy in inhibiting arterial thrombosis. Its oral bioavailability and pharmacokinetic profile also make it a promising candidate for anticoagulant therapy.
特性
分子式 |
C24H22ClFN4O4 |
|---|---|
分子量 |
484.9 g/mol |
IUPAC名 |
3-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C24H22ClFN4O4/c1-11-8-13(25)9-15-20(11)28-23(34)24(15)19-18(16(29-24)6-7-17(27)31)21(32)30(22(19)33)10-12-2-4-14(26)5-3-12/h2-5,8-9,16,18-19,29H,6-7,10H2,1H3,(H2,27,31)(H,28,34)/t16?,18-,19+,24?/m1/s1 |
InChIキー |
JRGUGONXPQSHRF-VETPGCHDSA-N |
異性体SMILES |
CC1=CC(=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)


![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)



![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)


![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
